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epi-Lactose-1-13C

Cat. No.: B1161176
M. Wt: 342.28
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Description

Contextualization of epi-Lactose within Carbohydrate Chemistry

Carbohydrates are essential biomolecules with diverse structural and functional roles. researchgate.net They are broadly classified into monosaccharides, disaccharides, and polysaccharides based on the number of sugar units they contain. lumenlearning.comslideshare.net Disaccharides, such as lactose (B1674315), consist of two monosaccharide units joined by a glycosidic bond. lumenlearning.comslideshare.net Lactose, the primary sugar in milk, is composed of one molecule of D-galactose and one molecule of D-glucose. shim-pol.pl

Epi-lactose, also known as 4-O-β-D-galactopyranosyl-D-mannose, is a structural isomer—specifically, an epimer—of lactose. pharmaffiliates.comclearsynth.com It is a disaccharide composed of D-galactose and D-mannose. cambridge.org The key difference between lactose and epi-lactose lies in the configuration of the hydroxyl group at the C-2 position of the glucose unit in lactose, which is a mannose unit in epi-lactose. rcsb.org

Epi-lactose is considered a rare, non-digestible carbohydrate. cambridge.orgdoi.org It can be produced enzymatically from lactose using the enzyme cellobiose (B7769950) 2-epimerase, which catalyzes the epimerization at the C-2 position of the glucose moiety. doi.orguminho.pt Due to its resistance to digestion by human intestinal enzymes, it exhibits prebiotic properties, meaning it can be utilized by beneficial gut bacteria. doi.org

Table 1: Comparison of Lactose and epi-Lactose

Feature Lactose epi-Lactose
Monosaccharide 1 D-Galactose D-Galactose
Monosaccharide 2 D-Glucose D-Mannose
Glycosidic Linkage β-1,4 β-1,4
Digestibility Digestible by lactase Non-digestible

| Classification | Common Disaccharide | Rare Disaccharide, Prebiotic |

Significance of Stable Isotope Labeling in Biochemical Research

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org It involves replacing one or more atoms in a molecule of interest with their isotope. wikipedia.org Stable isotope labeling utilizes non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), as tracers. creative-proteomics.commetsol.com These labeled molecules are chemically identical to their unlabeled counterparts and behave the same way in biological reactions. metsol.com

The key advantage of stable isotope labeling is its safety; because the isotopes are non-radioactive, they can be used in a wide range of studies, including those involving human subjects, without the risks associated with radioactive isotopes. metsol.comwikipedia.orgkarger.com The labeled compounds can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which distinguish them based on their difference in mass or nuclear spin properties. wikipedia.orgsilantes.com This allows researchers to precisely track the movement, transformation, and interactions of molecules within complex biological systems. creative-proteomics.commetsol.com

Principles of Carbon-13 (¹³C) Labeling

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon. wikipedia.org While most carbon is Carbon-12 (¹²C), about 1.1% is ¹³C. wikipedia.org In ¹³C labeling, compounds are synthesized using ¹³C-enriched precursors, resulting in molecules where one or more carbon atoms are ¹³C instead of ¹²C. wikipedia.org

The primary principle behind ¹³C labeling is its use as a tracer in metabolic flux analysis (MFA). creative-proteomics.comresearchgate.net When a ¹³C-labeled substrate is introduced into a biological system, it is metabolized through various biochemical pathways. researchgate.net By analyzing the resulting metabolites with mass spectrometry, researchers can detect a mass shift corresponding to the number of ¹³C atoms incorporated. nih.gov This "labeling pattern" provides quantitative information about the flow, or flux, of metabolites through different pathways. researchgate.netnih.gov Furthermore, because ¹³C has a non-zero nuclear spin, it is NMR-active, allowing for the determination of the specific position of the label within a molecule's structure. wikipedia.org

Rationale for Monosaccharide-Specific Labeling (e.g., C-1 Position)

Labeling a specific atom within a monosaccharide, such as at the C-1 position, provides highly detailed information about its metabolic fate. The C-1 carbon of an aldose sugar is the anomeric carbon, which exists as an aldehyde in the sugar's linear form. nih.govkhanacademy.org This position is chemically significant as it is the site of the hemiacetal group in the cyclic form and is directly involved in forming the glycosidic bond that links monosaccharides together. nih.govlibretexts.org

By labeling the C-1 position, researchers can specifically track:

Glycosidic Bond Cleavage: The fate of the C-1 carbon can indicate where and how the disaccharide is broken down.

Initial Metabolic Entry: For monosaccharides entering pathways like glycolysis, the C-1 carbon is involved in early phosphorylation and isomerization steps. Tracking its transformation provides direct insight into the activity of these initial pathways. nih.gov

Metabolic Rearrangements: Pathways like the pentose (B10789219) phosphate (B84403) pathway involve the removal of the C-1 carbon as CO₂. Comparing the fate of a C-1 labeled glucose to a C-6 labeled glucose is a classic method for quantifying the activity of this pathway. nih.gov

The synthesis of specifically labeled carbohydrates, such as through a cyanohydrin synthesis which can introduce a labeled carbon at the C-1 position, is a crucial methodology for creating these powerful research tools. nist.gov

Overview of Research Domains Utilizing epi-Lactose-1-¹³C

Epi-Lactose-1-¹³C is an isotopically labeled version of epi-lactose, designed for use as a research tool. pharmaffiliates.comclearsynth.com While published studies detailing the specific use of epi-Lactose-1-¹³C are not widespread, its application can be inferred from the known biological activities of unlabeled epi-lactose and the established utility of ¹³C-labeled carbohydrates in research.

The primary research domains for this compound include:

Metabolic Fate and Gut Microbiome Studies: As a non-digestible prebiotic, epi-lactose is fermented by gut bacteria. doi.org Research using unlabeled epi-lactose has shown it promotes the growth of beneficial bacteria and increases the production of short-chain fatty acids (SCFAs) like propionic acid. cambridge.orgcambridge.org Using epi-Lactose-1-¹³C would allow researchers to definitively trace which bacterial species are responsible for its fermentation. By following the ¹³C label into microbial biomass and metabolic byproducts (like SCFAs), scientists can quantify its contribution to the gut ecosystem and host metabolism. This is analogous to how lactose-[¹³C]ureide is used to probe the metabolic activity of colonic microflora. portlandpress.com

Investigation of Metabolic Disorders: Supplemental epi-lactose has been shown to prevent obesity and related metabolic disorders in animal models, partly by increasing the expression of uncoupling protein-1 (UCP-1), which enhances energy expenditure. cambridge.orgcambridge.org This effect is thought to be mediated by propionic acid produced during fermentation. cambridge.org Epi-Lactose-1-¹³C would be a critical tool to confirm this mechanism. Researchers could track the ¹³C label from the disaccharide in the gut to propionic acid in the bloodstream and ultimately to tissues like skeletal muscle, verifying the metabolic link between fermentation and the prevention of metabolic disease. cambridge.org

Nutrient Absorption Studies: Unlabeled epi-lactose has been found to enhance the absorption of minerals like calcium and iron. doi.org While the exact mechanism is still under investigation, it is likely related to the changes in the gut environment caused by its fermentation. Using epi-Lactose-1-¹³C could help elucidate these pathways by correlating the metabolism of the sugar with changes in mineral transport and bioavailability.

Table 2: Chemical Properties of epi-Lactose-1-¹³C

Property Value Source
Chemical Name 4-O-β-D-galactopyranosyl-D-mannose-1-¹³C clearsynth.com
Molecular Formula C₁₁¹³CH₂₁O₁₁ clearsynth.com
Molecular Weight 343.28 g/mol clearsynth.com
Category Stable Isotope Labeled Compound clearsynth.com

| Application | Research, Prebiotic Studies | pharmaffiliates.com |

Properties

Molecular Formula

C₁₁¹³CH₂₁O₁₁

Molecular Weight

342.28

Synonyms

4-O-β-D-galactopyranosyl-D-mannose-1-13C;  4-O-β-D-galactopyranosyl-mannose-1-13C;  Epilactose-1-13C; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation

Chemoenzymatic Synthesis of epi-Lactose from Lactose (B1674315) Precursors

The most prominent and efficient method for producing epi-lactose is through the enzymatic epimerization of lactose. This biotransformation is primarily achieved using a class of enzymes known as cellobiose (B7769950) 2-epimerases.

Cellobiose 2-epimerase (CE) is a key biocatalyst that facilitates the reversible epimerization of the C-2 hydroxyl group of the glucose unit in lactose, converting it to a mannose residue, thus forming epi-lactose (4-O-β-D-galactopyranosyl-D-mannose). researchgate.netwur.nl This enzymatic reaction is highly specific and avoids the harsh conditions and byproduct formation associated with chemical methods. google.com

Enzymes for this purpose have been identified and characterized from a variety of microorganisms, each with distinct optimal operating conditions. For example, CE from Ruminococcus albus was one of the first to be studied for this purpose. nih.gov Other notable sources include thermophilic microorganisms like Caldicellulosiruptor saccharolyticus and Caldicellulosiruptor bescii, as well as mesophilic ones such as Roseburia faecis. google.commdpi.com The enzyme from C. bescii (CbCEP) has demonstrated high thermal stability and can produce both epi-lactose and its isomer, lactulose (B1674317), with the product ratio being tunable by temperature. mdpi.com Some CEs, particularly from hyperthermophilic sources, are bifunctional, catalyzing both the epimerization to epi-lactose and isomerization to lactulose. doi.org

The general reaction mechanism involves the enzyme binding to the lactose substrate and catalyzing the stereochemical inversion at the C-2 position of the glucose unit. This process typically reaches an equilibrium, resulting in a mixture of lactose, epi-lactose, and sometimes lactulose. google.com

To enhance the yield and efficiency of epi-lactose production, significant research has focused on optimizing the biocatalytic process. Key parameters that are manipulated include temperature, pH, substrate concentration, and the source of the enzyme.

For instance, the CE from Caldicellulosiruptor bescii shows maximal activity at a pH of 7.5 and a temperature of 70°C. mdpi.com At this high temperature, it produces a significant amount of lactulose alongside epi-lactose. However, by lowering the temperature to 30°C, the reaction shifts to predominantly favor the synthesis of epi-lactose, with a final yield of 35% (14.9 g/L) from a 50 g/L cheese-whey permeate solution. mdpi.com Similarly, the CE from Roseburia faecis has an optimal temperature of 50°C and a pH of 8, primarily producing epi-lactose. mdpi.com

The use of inexpensive lactose precursors, such as whey permeate—a byproduct of the dairy industry—makes the process more economically viable and sustainable. google.com Purification of epi-lactose from the reaction mixture is a critical subsequent step, often involving crystallization to remove unreacted lactose, followed by chromatographic methods for final purification. nih.govtandfonline.com One developed strategy involves using a specific β-galactosidase to hydrolyze remaining lactose, followed by yeast fermentation to consume the resulting monosaccharides, leading to a high-purity epi-lactose product. mdpi.com

Table 1: Comparison of Cellobiose 2-Epimerases for epi-Lactose Synthesis
Enzyme SourceOptimal pHOptimal Temperature (°C)Primary ProductsReported Yields
Caldicellulosiruptor bescii (CbCEP)7.570Lactulose and epi-lactose30% Lactulose, 24.7% epi-lactose (at 70°C)
Caldicellulosiruptor bescii (CbCEP)-30epi-Lactose35% epi-lactose, 4.3% lactulose
Roseburia faecis (RfCEP)8.050epi-Lactose19.3% epi-lactose
Ruminococcus albus--epi-LactosePurity of 91.1% after purification

Chemical Synthesis Approaches for epi-Lactose

While enzymatic methods are generally preferred, chemical synthesis of epi-lactose is also possible, though often more challenging and less specific. google.com The primary chemical route for the epimerization of aldoses is the Lobry de Bruyn-Alberda van Ekenstein (LBA) transformation. wur.nldoi.org This reaction occurs under basic conditions (base-catalyzed) or through heat treatment and proceeds via an enediol intermediate. wur.nldoi.org

A more controlled, multi-step chemical synthesis has also been patented. This approach involves a series of protection and deprotection steps to selectively modify the lactose molecule. The process includes isopropylidenation to protect hydroxyl groups, acylation, a coupling reaction, and subsequent removal of all protecting groups to yield the final epi-lactose product. patsnap.com While offering greater control, this method is complex and may not be suitable for large-scale production compared to enzymatic routes.

Isotopic Enrichment Techniques for 1-¹³C Specificity

The synthesis of epi-Lactose-1-¹³C requires the specific incorporation of a carbon-13 atom at the C-1 position of the glucose residue. This is typically achieved by first synthesizing ¹³C-labeled lactose and then converting it to epi-lactose.

The most direct precursor for the synthesis of epi-Lactose-1-¹³C is D-Lactose-1-¹³C. vulcanchem.com The synthesis of this labeled precursor can be accomplished through several methods:

Microbial Fermentation: One approach involves using microorganisms, such as Streptomyces avermitilis, grown in a culture medium containing ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose). vulcanchem.com The bacteria metabolize the labeled glucose and synthesize lactose with the ¹³C atoms incorporated. While this can produce fully labeled lactose, achieving specific labeling at only the C-1 position requires a specifically labeled glucose precursor, such as [1-¹³C]-glucose. nih.govusda.gov

Biosynthesis in Mammals: Another biological method involves feeding ¹³C-labeled precursors to lactating mammals and isolating the labeled lactose from their milk. For instance, feeding cows with corn, a plant that naturally enriches ¹³C, can produce milk with ¹³C-labeled lactose. lactosolution.com

Chemical Synthesis: A multi-step chemical synthesis can be designed to produce D-Lactose-1-¹³C. This would involve coupling a galactose derivative with a specifically synthesized [1-¹³C]-glucose derivative.

Once D-Lactose-1-¹³C is obtained, it can be subjected to enzymatic epimerization using cellobiose 2-epimerase as described in section 2.1.1. The enzyme specifically targets the C-2 position of the glucose unit for epimerization, leaving the C-1 position and the incorporated ¹³C label intact, thereby yielding epi-Lactose-1-¹³C.

Scale-Up Considerations for Research and Industrial Applications

Chemical Synthesis Scale-Up

Scaling up the chemical synthesis of epi-Lactose-1-¹³C, likely following a modified Koenigs-Knorr or related glycosylation method, involves several critical aspects. The use of a ¹³C-labeled precursor, such as D-mannose-1-¹³C, introduces significant cost constraints from the outset. Therefore, maximizing reaction yields and minimizing side products is paramount.

For larger-scale glycosylation reactions, traditional batch reactors may be employed. However, for improved control over reaction parameters and potentially higher yields, continuous flow reactors are an emerging alternative. beilstein-journals.org These microreactors offer enhanced mixing and heat transfer, which can be beneficial for optimizing sensitive glycosylation reactions. researchgate.netacs.orgmdpi.com The design of such reactors can be customized to the specific needs of the reaction, including the introduction of reagents at precise time points. beilstein-journals.org

Downstream processing is a crucial and often challenging aspect of large-scale carbohydrate synthesis. avantorsciences.commt.comwiley-vch.de The purification of the final product, epi-Lactose-1-¹³C, from unreacted starting materials, protecting groups, and reaction by-products requires robust and scalable techniques. Chromatographic methods, such as semi-preparative HPLC, have been successfully used for the purification of epi-lactose. researchgate.net However, for industrial-scale production, chromatography can be a bottleneck due to its cost and solvent consumption. Alternative purification strategies, such as crystallization and membrane filtration, would need to be explored and optimized. avantorsciences.comwiley-vch.de

A significant challenge in scaling up chemical synthesis is the management of hazardous reagents and waste streams. The Koenigs-Knorr reaction, for instance, often utilizes heavy metal salts as promoters, which require careful handling and disposal. mdpi.com The development of greener catalytic systems is an active area of research that could mitigate these environmental concerns.

Enzymatic Synthesis Scale-Up

Enzymatic synthesis offers a promising alternative for the large-scale production of epi-Lactose-1-¹³C, potentially overcoming some of the drawbacks of chemical methods. researchgate.netoup.com The high specificity of enzymes can lead to higher yields and fewer by-products, simplifying downstream processing. researchgate.net Enzymes like cellobiose 2-epimerase can directly convert lactose to a mixture containing epilactose (B123685). nih.govresearchgate.net For the synthesis of epi-Lactose-1-¹³C, a potential enzymatic route could involve the use of a mannosyltransferase with a suitable galactose acceptor and a ¹³C-labeled mannose donor, such as GDP-mannose-1-¹³C. The enzymatic synthesis of GDP-mannose itself can be achieved through a multi-enzyme cascade. nih.gov

The scale-up of enzymatic reactions requires optimization of several parameters, including enzyme concentration, substrate concentration, temperature, and pH. reading.ac.uk Immobilization of enzymes on solid supports is a key strategy for industrial applications, as it allows for enzyme reuse and simplifies product purification. researchgate.net The design of the bioreactor is also critical, with options ranging from batch reactors to more advanced continuous flow systems. europa.eu

Downstream processing in enzymatic synthesis can be less complex than in chemical synthesis due to the cleaner reaction profiles. avantorsciences.com However, the separation of the product from the enzyme and any unreacted substrates is still necessary. Techniques like membrane filtration and chromatography are commonly employed. avantorsciences.comwiley-vch.de A recent approach for purifying epilactose involves the use of microorganisms that selectively consume residual lactose, offering a potentially cost-effective and scalable purification method. google.com

Comparative Analysis and Future Outlook

The development of more efficient and recyclable catalysts for chemical synthesis and the discovery or engineering of highly stable and efficient enzymes will be crucial for reducing the production cost of epi-Lactose-1-¹³C. Furthermore, the integration of continuous processing technologies and innovative purification methods will be key to enabling its wider availability for research and potential future applications.

ParameterChemical SynthesisEnzymatic Synthesis
Precursor Protected D-galactose donor and D-mannose-1-¹³C acceptorD-galactose acceptor and an activated D-mannose-1-¹³C donor (e.g., GDP-mannose-1-¹³C)
Key Reaction Glycosylation (e.g., Koenigs-Knorr)Enzymatic glycosylation or epimerization
Catalyst/Enzyme Heavy metal salts, acid promotersGlycosyltransferases, epimerases
Stereoselectivity Can be challenging to controlGenerally high
By-products Often requires extensive purificationFewer by-products, simpler purification
Scale-Up Challenges Handling of hazardous reagents, complex downstream processingEnzyme stability and cost, substrate availability
Purification Chromatography, crystallizationChromatography, membrane filtration, selective fermentation

Table 1: Comparison of Synthetic Methodologies for epi-Lactose-1-¹³C

FactorConsideration
Reactor Design Batch vs. Continuous Flow; material compatibility
Downstream Processing Efficiency and scalability of purification methods (chromatography, crystallization, filtration)
Cost of Labeled Precursor High impact on overall production cost; requires high-yielding reactions
Catalyst/Enzyme Cost & Recyclability Significant factor in process economics; immobilization is key for enzymes
Waste Management Disposal of hazardous chemicals from chemical synthesis
Process Control Precise control of reaction parameters (temperature, pH, concentrations) is crucial

Table 2: Key Scale-Up Considerations for epi-Lactose-1-¹³C Production

Advanced Analytical Spectroscopies in Research

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (GC-MS, LC-MS)

Mass spectrometry (MS) is a cornerstone analytical technique for metabolomics, enabling the detection and quantification of isotopically enriched metabolites. nih.gov When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), its power is greatly enhanced. GC-MS and LC-MS are widely used for the analysis of ¹³C-labeled compounds, including sugars and their derivatives. nih.govresearchgate.netcapes.gov.brnih.gov

In a typical workflow, complex biological samples are first subjected to chromatography to separate the individual components. These separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. The incorporation of a ¹³C atom into a molecule, such as in epi-lactose-1-¹³C, results in a predictable mass shift, allowing for the differentiation and quantification of labeled versus unlabeled metabolites. nih.govnih.gov

Several derivatization techniques are often employed, particularly for GC-MS analysis of sugars, to make them volatile. shimadzu.com These methods, such as trimethylsilylation, are crucial for obtaining good chromatographic separation and characteristic fragmentation patterns that aid in structural elucidation and isotopomer analysis. nih.govshimadzu.com LC-MS, on the other hand, is well-suited for the analysis of a wide range of compounds in their native form, often with minimal sample preparation. rsc.orgfrontiersin.org High-resolution mass spectrometry (HRMS) coupled with LC is particularly powerful for accurately determining the mass of metabolites and their isotopologues, which is essential for correct formula assignment and confident identification. rsc.orgnih.gov

The choice between GC-MS and LC-MS often depends on the specific metabolites of interest and the research question. For instance, a study on developing rapeseed embryos utilized GC-MS to analyze ¹³C labeling in various sugars, including the glucose and fructose (B13574) moieties of sucrose. nih.gov Another study developed an LC-MS method for the routine determination of lactose (B1674315) in dairy products, using ¹³C-labeled lactose as an internal standard for accurate quantification. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Tracer Quantification

A key application of IRMS is in tracer studies where isotopically labeled compounds are introduced into a system to follow their metabolic fate. slu.se For example, a study utilized IRMS to measure the total ¹³C and ¹³C-urea excreted in urine after the administration of lactose-[¹³C]-ureide. nih.gov The urine samples were combusted, and the resulting CO₂ was analyzed by IRMS to determine the ¹³C/¹²C ratio. nih.gov This allowed the researchers to calculate the fraction of the administered tracer that was excreted and the amount incorporated into urea. nih.gov

Another powerful application is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This technique combines the separation power of GC with the high precision of IRMS. nih.gov It is particularly useful for quantifying the ¹³C enrichment of specific metabolites, such as amino acids derived from a ¹³C-labeled substrate. nih.gov GC-C-IRMS has been shown to be a valuable tool for metabolic flux analysis, especially in experiments with a low degree of labeling. nih.gov

The high sensitivity of IRMS allows for the use of low tracer doses, which minimizes the perturbation of the natural system being studied. tandfonline.comslu.se However, careful consideration must be given to the potential for kinetic isotope effects, which can influence reaction rates and labeling patterns, particularly at low tracer enrichments. nih.gov

Detection and Quantification of Labeled Metabolites

The detection and quantification of ¹³C-labeled metabolites are central to stable isotope-resolved metabolomics. Mass spectrometry-based techniques are the primary tools for this purpose. nih.govnih.gov When a ¹³C-labeled substrate like epi-lactose-1-¹³C is metabolized, the ¹³C atom is incorporated into downstream metabolites. This incorporation results in a mass shift for each labeled metabolite, creating what are known as isotopologues (molecules that differ only in their isotopic composition). nih.gov

LC-MS and GC-MS are routinely used to detect and quantify these isotopologues. For instance, an LC-MS method was developed to analyze ¹³C-labeled monosaccharides from cell-membrane glycans, allowing for direct observation of glucose allocation to monosaccharide production. biorxiv.org This study demonstrated the ability to detect isotope labels that originated from ¹³C-glucose and were processed through various metabolic pathways. biorxiv.org Similarly, GC-MS methods have been established to analyze ¹³C labeling in sugars and starch from plant tissues. nih.gov

The quantification of labeled metabolites can be either relative or absolute. Relative quantification often involves comparing the abundance of a labeled metabolite across different experimental conditions. Absolute quantification, which determines the precise concentration of a metabolite, typically requires the use of an internal standard, often a stable isotope-labeled version of the analyte itself. researchgate.netmdpi.com For example, ¹³C-labeled lactose has been used as an internal standard for the accurate quantification of lactose in dairy products by LC-MS. researchgate.net

The data obtained from these analyses are often presented as a mass isotopologue distribution (MID), which shows the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a particular metabolite. nih.gov This information is crucial for calculating metabolic fluxes and understanding how different nutrients contribute to various metabolic pathways. nih.gov

Table 1: Research Findings on Detection and Quantification of Labeled Metabolites

Research Focus Analytical Technique Key Findings
Analysis of ¹³C-labeled monosaccharides in cell-membrane glycans LC-MS Successfully detected and quantified ¹³C-labeled monosaccharides, providing direct evidence of glucose routing to glycan synthesis. biorxiv.org
Quantification of ¹³C labeling in sugars and starch from plant tissues GC-MS Developed a method to extract and analyze the isotopomer distribution of various sugars, including those from starch. nih.gov
Absolute quantification of metabolites using internal standards LC-MS/MS Utilized uniformly ¹³C-labeled cell extracts as internal standards for accurate quantification of metabolites in complex samples. mdpi.com
Determination of lactose in dairy products LC-MS Employed ¹³C-labeled lactose as an internal standard to achieve accurate and sensitive quantification of lactose. researchgate.net

Metabolite Profiling and Isotopomer Analysis

Metabolite profiling, a key aspect of metabolomics, aims to identify and quantify the complete set of small molecules within a biological sample. When combined with stable isotope labeling, it becomes a powerful tool for tracing metabolic pathways and understanding cellular physiology. Isotopomer analysis, which is the detailed examination of the distribution of isotopes within a molecule, provides even deeper insights into metabolic fluxes. nih.govnorthwestern.edu

The use of ¹³C-labeled substrates, such as epi-lactose-1-¹³C, allows researchers to follow the path of the carbon atom as it is incorporated into various metabolites. The resulting labeling patterns, or mass isotopomer distributions (MIDs), are measured by mass spectrometry. nih.gov These MIDs are essentially fingerprints that reveal the metabolic pathways through which the labeled carbon has traveled. For example, different glycolytic pathways will produce pyruvate (B1213749) with distinct labeling patterns from [1-¹³C]glucose. osti.gov

GC-MS and LC-MS are the predominant techniques for isotopomer analysis. nih.gov For instance, GC-MS has been used to measure the ¹³C-enrichment of pyruvate and TCA cycle intermediates, which is crucial for determining the sources of mitochondrial acetyl-CoA and anaplerosis. nih.gov LC-MS is also widely used, particularly for its ability to analyze a broad range of metabolites with high sensitivity and without the need for derivatization. oup.com

The data from isotopomer analysis are often used in ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov This computational approach uses the measured MIDs, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. portlandpress.com By integrating data from multiple ¹³C-tracer experiments, ¹³C-MFA can provide a comprehensive and quantitative map of cellular metabolism. nih.gov

Table 2: Research Findings on Metabolite Profiling and Isotopomer Analysis

Research Focus Analytical Technique Key Findings
Comprehensive metabolic modeling of the perfused working heart GC-MS Integrated multiple ¹³C-isotopomer datasets to create a comprehensive metabolic model and improve the precision of relative flux estimations. nih.gov
Metabolic flux analysis in Saccharomyces cerevisiae LC-MS Developed a new approach for measuring ¹³C-label distributions in free intracellular metabolites, allowing for direct assessment of mass isotopomer distributions. oup.com
Delineating glycolytic preferences in bacteria GC-MS Used [1-¹³C]glucose to distinguish between different glycolytic pathways based on the distinct labeling patterns of pyruvate. osti.gov
Investigating cardiac metabolism ¹³C-NMR and GC-MS Utilized stable isotope tracing with ¹³C-substrates to estimate substrate contributions to the TCA cycle. nih.gov

Integration of Multi-Omics Data with ¹³C-Labeled Metabolite Analysis

To gain a more holistic understanding of cellular regulation, researchers are increasingly integrating data from multiple "omics" platforms, such as transcriptomics, proteomics, and metabolomics. numberanalytics.commdpi.com The integration of ¹³C-labeled metabolite analysis with these other omics datasets provides a powerful framework for connecting gene expression and protein levels to metabolic function. portlandpress.combiorxiv.org

¹³C-Metabolic Flux Analysis (¹³C-MFA) provides a quantitative measure of the activity of metabolic pathways. portlandpress.com By combining this flux data with transcriptomic and proteomic data, it is possible to identify key regulatory points in metabolism. numberanalytics.com For example, a study on breast cancer cells integrated ¹³C-MFA with transcriptomics and proteomics to identify regulators of metabolic reprogramming. numberanalytics.com Another study in Arabidopsis thaliana showed that integrating relative gene expression levels from transcriptomic and proteomic datasets into flux balance analysis significantly improved the accuracy of flux predictions compared to standard methods. biorxiv.orgosti.gov

Several computational approaches have been developed to facilitate the integration of multi-omics data. plos.org Parsimonious ¹³C MFA (p¹³CMFA) is one such method that can integrate gene expression data with ¹³C labeling data to refine flux estimations. plos.org This approach identifies the flux distribution that is consistent with the ¹³C data while also minimizing the total reaction flux, which can be weighted by gene expression levels. plos.org

The ultimate goal of these integrative approaches is to build comprehensive models of cellular metabolism that can predict how cells will respond to genetic or environmental perturbations. portlandpress.com By linking changes in gene and protein expression to alterations in metabolic fluxes, researchers can gain a deeper understanding of the complex regulatory networks that govern cellular life. portlandpress.complos.org

Applications in Metabolic Pathway Elucidation and Flux Analysis

Stable Isotope Tracer Studies in Carbohydrate Metabolism

Stable isotope tracers like epi-Lactose-1-¹³C are invaluable for investigating the dynamics of carbohydrate metabolism. By introducing a substrate with a known ¹³C label, researchers can follow the journey of that carbon atom as it is incorporated into various downstream metabolites. This methodology provides a detailed view of metabolic activities under specific physiological conditions. frontiersin.orgmetsol.comyoutube.com When epi-Lactose-1-¹³C is introduced into a biological system, it is first hydrolyzed into its constituent monosaccharides, galactose and glucose, with the ¹³C label positioned at the C-1 carbon of one of these sugars. These labeled monosaccharides then enter their respective metabolic pathways.

The primary application of epi-Lactose-1-¹³C is to trace the flow of carbon through the central carbon metabolism. Once hydrolyzed, the ¹³C-labeled glucose or galactose enters key pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov

Glycolysis: The ¹³C label from glucose-1-¹³C will be incorporated into glycolytic intermediates like glucose-6-phosphate, fructose-6-phosphate, and ultimately pyruvate (B1213749). Analyzing the position of the ¹³C in these molecules reveals the activity of the glycolytic pathway.

Pentose Phosphate Pathway (PPP): The C-1 carbon of glucose is specifically decarboxylated and released as CO₂ in the oxidative phase of the PPP. By feeding cells [1-¹³C]glucose (derived from epi-Lactose-1-¹³C) and measuring the release of ¹³CO₂, researchers can quantify the flux through this pathway relative to glycolysis. nih.gov

Galactose Metabolism: The labeled galactose moiety enters the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis. Tracing the ¹³C from galactose allows for the study of this specific conversion process.

The distribution of the ¹³C label among these pathways provides a quantitative map of carbon flow, highlighting how cells partition this essential resource under different conditions. researchgate.netresearchgate.net

Metabolic PathwayKey IntermediateExpected ¹³C Labeling from [1-¹³C]GlucoseInformation Gained
GlycolysisPyruvateLabel at C-3 positionActivity of the Embden-Meyerhof-Parnas pathway.
Pentose Phosphate Pathway¹³CO₂Release of labeled carbon dioxideFlux through the oxidative PPP, crucial for NADPH and nucleotide synthesis. nih.gov
TCA CycleCitrateLabel enters via Acetyl-CoA (from Pyruvate)Rate of glucose oxidation and energy production. mdpi.com
Leloir Pathway (from Galactose)Glucose-6-PhosphateLabel at C-1 positionEfficiency of galactose conversion to glucose intermediates.

The precise location of the isotopic label in epi-Lactose-1-¹³C is critical for dissecting individual biochemical reactions. Positional isotopomer analysis, which determines the exact location of isotopes within a molecule, can confirm reaction mechanisms and identify active metabolic routes. mdpi.com For example, tracking the ¹³C at the C-1 position of glucose can differentiate between pathways that either retain or release this specific carbon. This level of detail is crucial for discovering novel metabolic pathways or understanding how existing pathways are regulated. nih.gov Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are used to measure the ¹³C enrichment in metabolites, providing the data needed to reconstruct these intricate metabolic transformations. mdpi.comnih.gov

While tracer studies can show the path of carbon, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a more powerful technique used to quantify the actual rates (fluxes) of reactions throughout a metabolic network. nih.govcreative-proteomics.comsemanticscholar.org It is considered the gold standard for determining intracellular metabolic fluxes. creative-proteomics.comfrontiersin.org In a typical ¹³C-MFA experiment, cells are cultured with a ¹³C-labeled substrate like epi-Lactose-1-¹³C until they reach a metabolic and isotopic steady state. The observed distribution of ¹³C in key metabolites (often protein-bound amino acids, which reflect the labeling of their metabolic precursors) is then measured. nih.gov This experimental data is integrated with a computational model of the cell's metabolic network to calculate the flux through dozens or even hundreds of reactions. nih.gov

A prerequisite for ¹³C-MFA is a well-defined metabolic network model. mdpi.com This model is a mathematical representation of the biochemical reactions occurring within a cell, typically formulated as a stoichiometric matrix that describes the relationships between metabolites and reactions. mdpi.comembopress.org The model includes the pathways of central carbon metabolism, amino acid biosynthesis, and other relevant anabolic and catabolic processes. mdpi.com Genome-scale metabolic models provide a comprehensive framework for these analyses, ensuring that all known metabolic possibilities are considered when interpreting the labeling data. embopress.org The accuracy of the flux calculations is highly dependent on the completeness and correctness of this underlying network model.

Estimating metabolic fluxes from ¹³C labeling data is a complex computational task. It involves solving an optimization problem where the goal is to find the set of fluxes that best predicts the experimentally measured isotope patterns. nih.govnih.gov Various computational algorithms are employed to minimize the difference between the simulated labeling patterns generated by the model and the actual measured data. nih.govnrel.gov These algorithms iteratively adjust the flux values in the metabolic model until the best fit is achieved. The resulting flux map provides a detailed snapshot of the cell's metabolic state. nih.gov

Flux Analysis MethodDescriptionTypical Application
Stationary State ¹³C-MFA (SS-MFA)Assumes both metabolic and isotopic steady state. It is the most common form of MFA. nih.govAnalyzing cells in balanced growth, such as in continuous cultures or chemostats. frontiersin.org
Isotopically Non-stationary ¹³C-MFA (INST-MFA)Analyzes the transient labeling dynamics of metabolites before isotopic steady state is reached. nih.govnih.govStudying systems that cannot reach isotopic steady state or for measuring fluxes in specific subnetworks. nih.govnih.gov
Dynamic MFA (DMFA)Accounts for changes in metabolic rates over time by integrating flux models with kinetic process models. mdpi.comMonitoring and controlling bioprocesses where metabolic shifts occur over time. mdpi.com

Quantitative Metabolic Flux Analysis (13C-MFA) in Biological Systems

Enzyme Kinetics and Substrate Specificity Research

Beyond tracing metabolic pathways, epi-Lactose-1-¹³C is a valuable substrate for studying the kinetics and specificity of enzymes involved in carbohydrate metabolism. wikipedia.org The study of enzyme kinetics involves measuring reaction rates under varying conditions to understand the enzyme's catalytic mechanism and efficiency. wikipedia.org

By using a ¹³C-labeled substrate, the products of an enzymatic reaction can be sensitively and specifically detected using mass spectrometry, even in complex biological mixtures. This allows for precise measurement of reaction rates to determine key kinetic parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Furthermore, epi-Lactose-1-¹³C can be used to probe the substrate specificity of enzymes like lactase and β-galactosidase. By comparing the kinetic parameters obtained with epi-Lactose-1-¹³C to those obtained with its natural isomer, Lactose-1-¹³C, researchers can quantify how the structural difference (the epimerization at one carbon) affects enzyme binding and catalysis. This information is crucial for understanding the molecular basis of enzyme-substrate recognition and for engineering enzymes with altered specificities.

Kinetic ParameterDefinitionInformation Obtained Using epi-Lactose-1-¹³C
Michaelis Constant (Kₘ)The substrate concentration at which the reaction rate is half of Vₘₐₓ. It reflects the affinity of the enzyme for the substrate.Quantifies the binding affinity of an enzyme (e.g., lactase) for epi-lactose.
Maximum Velocity (Vₘₐₓ)The maximum rate of the reaction when the enzyme is saturated with the substrate.Determines the maximum catalytic turnover rate for epi-lactose under specific conditions.
Catalytic Efficiency (k꜀ₐₜ/Kₘ)A measure of how efficiently an enzyme converts a substrate into a product.Allows for direct comparison of an enzyme's efficiency in processing epi-lactose versus other sugars.

Research on Microbial Metabolism and Fermentation Processes

Microorganisms play a vital role in both natural ecosystems and industrial biotechnology. Understanding how they metabolize sugars like lactose (B1674315) is essential for harnessing their capabilities.

Bifidobacterium: Species such as Bifidobacterium animalis subsp. lactis are widely used as probiotics, and their ability to metabolize carbohydrates is central to their beneficial effects. nih.govnih.gov Studies utilizing lactose specifically labeled with ¹³C on carbon 1 of the glucose moiety ([1-¹³Cglucose]lactose), which is structurally analogous to the labeled portion of epi-Lactose-1-13C, have provided profound insights. nih.govnih.gov Using in vivo ¹³C-NMR, researchers have tracked the breakdown of the labeled lactose and identified the metabolic end products. nih.gov This work provided the first direct in vivo evidence that these bacteria catabolize lactose exclusively through the "bifid shunt," producing specific ratios of acetate (B1210297), lactate (B86563), and ethanol. nih.govnih.gov The ¹³C label allows for precise quantification of these metabolic fluxes.

MetaboliteLabeled Carbon PositionConcentration (mM) from [1-¹³Cglucose]Lac
Acetate[2-¹³C]Main End Product
Lactate[3-¹³C]0.4 ± 0.2
Ethanol[2-¹³C]0.6 ± 0.1
Data derived from in vivo ¹³C NMR studies on Bifidobacterium animalis subsp. lactis BB-12 metabolism. nih.gov

Escherichia coli: E. coli is a model organism for studying bacterial genetics and metabolism, including lactose utilization via the well-known lac operon. nih.gov While wild-type E. coli readily metabolizes lactose, introducing this compound allows for detailed flux analysis of its catabolic pathways. The label can trace the carbon flow into glycolysis and the TCA cycle, revealing how the organism processes this specific epimer compared to lactose. This is particularly relevant in studies of "lactose killing," where high uptake rates can be toxic, a phenomenon that could be explored with the labeled substrate to understand the underlying metabolic stress. mdpi.com

Metabolic engineering aims to rewire the metabolism of microorganisms to produce valuable chemicals, fuels, and pharmaceuticals. kaist.ac.kr This often involves introducing new enzymatic pathways or optimizing existing ones. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is an indispensable tool in this field for quantifying the flow of carbon through the cell's metabolic network. researchgate.net

This compound can be used as a tracer substrate for engineered strains designed to utilize lactose or its derivatives from inexpensive feedstocks like cheese whey. unit.no By analyzing the ¹³C labeling patterns in downstream metabolites (e.g., amino acids, organic acids), researchers can identify bottlenecks in production pathways, uncover cofactor imbalances, and validate the effectiveness of genetic modifications. researchgate.net This approach synergizes with the use of lactose-inducible expression systems, where lactose not only serves as a feedstock but also as an inducer for the engineered pathway, creating an integrated and efficient bioproduction system. nih.gov

Applications in Mammalian Physiology Research

The study of carbohydrate metabolism in mammals is crucial for understanding health and diseases like diabetes and metabolic syndrome. While disaccharides are not typically utilized directly by tissues, labeled compounds can trace the fate of their constituent monosaccharides following digestion.

In mammals, dietary disaccharides like lactose and its epimer epilactose (B123685) are first hydrolyzed in the small intestine by the enzyme lactase. The hydrolysis of this compound would release unlabeled galactose and [1-¹³C]mannose. These labeled monosaccharides are then absorbed into the bloodstream and transported to various tissues, where their metabolic fate can be tracked.

Brain: The brain primarily uses glucose for energy but can adapt to other fuel sources. youtube.com The absorbed [1-¹³C]mannose can enter brain cells and be phosphorylated to mannose-6-phosphate, which is then converted to fructose-6-phosphate, an intermediate of glycolysis. By using techniques like ¹³C NMR spectroscopy, researchers can trace the ¹³C label as it flows through glycolysis and into the TCA cycle. researchgate.net This allows for the measurement of key metabolic rates and the labeling of neurotransmitters like glutamate and glutamine, providing insights into neuronal and glial cell metabolism. nih.govresearchgate.net

Liver: The liver is a central hub for glucose and galactose metabolism. nih.gov Following absorption, the unlabeled galactose and labeled [1-¹³C]mannose are taken up by the liver. The fate of the labeled mannose can be followed as it enters hepatic glycolysis and gluconeogenesis. mdpi.com Studies using ¹³C-labeled substrates have been instrumental in quantifying fluxes through these pathways. nih.gov The ¹³C label from mannose would be incorporated into hepatic glucose, glycogen, and lactate, allowing for a detailed assessment of liver carbohydrate processing. mdpi.com

Heart: The heart has high energy demands and can utilize various substrates, including glucose, fatty acids, and lactate. physiology.org Stable isotope tracing is a key method for investigating cardiac energy metabolism. frontiersin.orgnih.gov The [1-¹³C]mannose derived from this compound can be taken up by cardiomyocytes and metabolized through glycolysis to produce pyruvate. This labeled pyruvate can then enter the mitochondria and be oxidized in the TCA cycle. physiology.org Tracking the ¹³C label into TCA cycle intermediates like citrate and glutamate provides a direct readout of carbohydrate oxidation rates in the heart under various physiological and pathological conditions, such as cardiac hypertrophy. researchgate.netnih.gov

TissuePrimary Metabolic Pathways TracedKey Labeled Metabolites Detected
Brain Glycolysis, TCA Cycle, Neurotransmitter SynthesisLactate, Alanine (B10760859), Glutamate, Glutamine, GABA
Liver Glycolysis, Gluconeogenesis, Glycogen SynthesisGlucose, Lactate, Glycogen, Alanine
Heart Glycolysis, TCA Cycle (Oxidative Metabolism)Lactate, Alanine, Glutamate, Succinate, Citrate
This table summarizes the expected metabolic tracing outcomes in mammalian tissues following the administration and intestinal hydrolysis of this compound.

Gluconeogenesis and Glycogen Synthesis Studies

The use of epi-Lactose-1-¹³C as a tracer in metabolic studies provides a unique avenue for investigating the synthesis of glucose and glycogen. As an epimer of lactose, epi-lactose is a disaccharide composed of D-galactose and D-mannose. The isotopic label in epi-Lactose-1-¹³C is strategically positioned on the first carbon of the mannose moiety. Upon enzymatic hydrolysis in vivo, it releases D-galactose and 1-¹³C-D-mannose, making the latter the key molecule for tracing metabolic fluxes.

The ¹³C label from mannose can be tracked as it enters central carbon metabolism, specifically the pathways of gluconeogenesis and glycogen synthesis. The metabolic journey begins with the phosphorylation of 1-¹³C-mannose by the enzyme hexokinase, which yields ¹³C-mannose-6-phosphate. Subsequently, the enzyme phosphomannose isomerase converts this intermediate into ¹³C-fructose-6-phosphate wikipedia.org.

Fructose-6-phosphate is a critical intersecting point for several metabolic pathways. It can proceed up the gluconeogenic pathway to form glucose or be channeled into glycogen synthesis. This conversion makes epi-Lactose-1-¹³C a valuable tool for quantifying the contribution of the mannose carbon backbone to these processes.

Detailed Research Findings

By tracing the ¹³C isotope, researchers can elucidate the flux and relative contribution of mannose to glucose production and storage. The ¹³C label originating from the C1 position of mannose is conserved through the enzymatic reactions leading to fructose-6-phosphate and subsequently to glucose-6-phosphate. Therefore, glucose molecules synthesized via this pathway will carry the label at the C1 position, as will the glucose units incorporated into glycogen.

The expected labeling pattern of key intermediates and final products following the administration of epi-Lactose-1-¹³C is detailed in the table below. This provides a clear framework for interpreting data from metabolic tracer studies.

Interactive Data Table: Expected ¹³C Labeling from epi-Lactose-1-¹³C

MetaboliteLabeled PositionPathwaySignificance
1-¹³C-MannoseC1PrecursorReleased from epi-Lactose hydrolysis.
¹³C-Mannose-6-PhosphateC1Mannose MetabolismFirst intracellular phosphorylated intermediate.
¹³C-Fructose-6-PhosphateC1Glycolysis/GluconeogenesisKey intermediate; entry point to central pathways.
¹³C-Glucose-6-PhosphateC1Glycolysis/GluconeogenesisPrecursor for both free glucose and glycogen.
¹³C-GlucoseC1GluconeogenesisRepresents de novo synthesis of glucose.
¹³C-GlycogenC1 of glucose unitsGlycogen SynthesisRepresents storage of glucose units.

This table illustrates the theoretical flow of the ¹³C label from the mannose component of epi-Lactose-1-¹³C into the primary products of gluconeogenesis and glycogen synthesis.

The enzymatic conversions central to this tracing methodology are summarized in the following table.

Interactive Data Table: Key Enzymes in the Traced Pathway

EnzymeReactionMetabolic Pathway
HexokinaseMannose ⟶ Mannose-6-PhosphateMannose Metabolism
Phosphomannose IsomeraseMannose-6-Phosphate ⟶ Fructose-6-PhosphateMannose Metabolism
Phosphoglucose IsomeraseFructose-6-Phosphate ⟷ Glucose-6-PhosphateGlycolysis/Gluconeogenesis
Glucose-6-PhosphataseGlucose-6-Phosphate ⟶ GlucoseGluconeogenesis
Phosphoglucomutase / UDP-glucose pyrophosphorylase / Glycogen synthaseGlucose-6-Phosphate ⟶ GlycogenGlycogen Synthesis

This table outlines the primary enzymes responsible for converting the ¹³C-labeled mannose into intermediates and products of gluconeogenesis and glycogen synthesis.

By employing techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, the enrichment of ¹³C in glucose and glycogen can be quantified. This data allows for the calculation of metabolic flux rates, providing precise insights into how ingested epi-lactose contributes to the body's glucose homeostasis through both immediate synthesis and storage for future use. While studies have demonstrated that mannose salvaged from other sources like glycoprotein degradation does not significantly contribute to these pathways under normal physiological conditions, exogenous labeled mannose serves as a direct and traceable input nih.govnih.gov.

Methodological Considerations for 13c Tracer Studies

Experimental Design Principles for Isotopic Tracing

The foundation of a successful ¹³C tracer study lies in a well-conceived experimental design. Key principles guide the setup of these experiments to ensure that the data generated is both robust and informative. researchgate.net Careful consideration of factors such as the choice between steady-state and dynamic labeling, the selection and purity of the isotopic tracer, and the implementation of appropriate control measures are paramount. humankinetics.comspringernature.comcreative-proteomics.com

A critical decision in designing a ¹³C tracer experiment is whether to aim for isotopic steady-state or to perform a dynamic labeling experiment. researchgate.net

Isotopic Steady-State: This condition is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time after the introduction of a ¹³C-labeled substrate. nih.govd-nb.info Reaching this state indicates that the rate of label incorporation has equilibrated with the metabolic flux. Steady-state labeling patterns are particularly useful for quantifying the relative contributions of different nutrients to the synthesis of a metabolite of interest and for assessing relative pathway activities. nih.gova-z.lu The time required to reach isotopic steady state varies depending on the metabolic pathway and the specific metabolite; for instance, glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours. nih.govnorthwestern.edu A significant advantage of steady-state analysis is that the interpretation of labeling data is independent of metabolite pool sizes. nih.gov

Dynamic Labeling Experiments: In contrast, dynamic labeling involves collecting samples at multiple time points before isotopic steady state is reached. nih.gov This approach provides information about the rate of label incorporation, which, when combined with measurements of metabolite concentrations, can be used to quantify metabolic fluxes. nih.gova-z.lu Dynamic labeling is particularly advantageous for studying pathways with low flux rates. nih.gov However, the interpretation of dynamic labeling data is more complex as it is dependent on metabolite pool sizes. nih.gov The choice between these two approaches depends on the specific research question and the characteristics of the metabolic system under investigation. vanderbilt.edunih.gov

Labeling Strategy Description Advantages Disadvantages
Isotopic Steady-State Isotopic enrichment of metabolites is constant over time. nih.govd-nb.info- Quantifies nutrient contributions. nih.gova-z.lu- Informs about relative pathway activities. nih.gova-z.lu- Data interpretation is independent of metabolite levels. nih.gov- May require long incubation times. nih.govnorthwestern.edu- Does not directly provide flux values.
Dynamic Labeling Samples are collected at multiple time points before steady state. nih.gov- Can quantify metabolic fluxes when combined with metabolite concentrations. nih.gova-z.lu- Useful for low-flux pathways. nih.gov- Data interpretation is dependent on metabolite levels. nih.gov- Requires more complex data analysis.

The selection of the isotopic tracer is a crucial step that dictates the quality and precision of the resulting flux estimations. d-nb.info While universally labeled tracers like [U-¹³C]-glucose are common, the use of specifically labeled substrates such as epi-Lactose-1-¹³C can provide more targeted information about particular enzymatic reactions or pathways. The choice of tracer should be guided by the specific metabolic pathways of interest. creative-proteomics.comnih.gov For instance, different tracers can provide better resolution for different parts of metabolism; ¹³C-glucose tracers are often optimal for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, whereas ¹³C-glutamine tracers are better for resolving TCA cycle fluxes. d-nb.info

The purity of the isotopic tracer is of utmost importance. High chemical and isotopic purity ensures that the observed labeling patterns are a direct result of the metabolism of the intended tracer and not from contaminants. ckisotopes.com Manufacturers of stable isotope-labeled compounds typically provide a Certificate of Analysis detailing the chemical and isotopic purity of the product.

In some experimental setups, such as those for protein expression for NMR studies, the high cost of uniformly labeled lactose (B1674315) has led to innovative strategies. One such approach involves synthesizing lactose that is selectively labeled only on the glucose moiety from less expensive labeled glucose and unlabeled activated galactose. nih.gov This demonstrates the importance of considering both the scientific requirements and practical constraints when selecting a tracer.

To ensure the accuracy of ¹³C tracer studies, several control measures and correction procedures are necessary.

Background Correction: A critical step is the correction for the natural abundance of ¹³C, which is approximately 1.1%. nih.gov This natural background must be subtracted from the measured isotopic enrichment to determine the true incorporation of the ¹³C label from the tracer. nih.gov Software tools are available to perform this correction. oup.comd-nb.info For instance, in a study involving an oral ¹³C-galactose bolus, dietary restrictions were imposed to avoid naturally ¹³C-rich foods that could interfere with the results. oup.comoup.com

Control Experiments: Control experiments are essential to account for non-biological degradation or transformation of the tracer. For example, glutamine is known to spontaneously degrade in culture media, and control experiments without cells can be used to quantify this degradation rate. researchgate.netd-nb.info Similarly, when studying exogenous substrate oxidation during exercise, a background trial without the ingestion of the labeled carbohydrate is often performed to correct for changes in the isotopic enrichment of expired CO₂ from endogenous sources. humankinetics.com

Analytical Validation: The analytical methods used to measure isotopic enrichment, typically mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, must be validated for accuracy and precision. nih.gov This includes assessing the linearity, sensitivity, and reproducibility of the measurements.

Data Analysis and Interpretation of ¹³C Labeling Patterns

The data generated from ¹³C tracer experiments, specifically the mass isotopomer distributions (MIDs) of metabolites, require sophisticated analysis to extract meaningful biological insights. nih.gov The interpretation of these labeling patterns can reveal relative pathway activities, nutrient contributions, and, with appropriate modeling, absolute metabolic fluxes. nih.gova-z.lu

The complexity of metabolic networks and the large datasets generated in tracer studies necessitate the use of advanced statistical and chemometric techniques for data analysis. walshmedicalmedia.compharmacyjournal.net

Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are employed to reduce the dimensionality of the data and identify patterns and correlations that may not be immediately obvious. walshmedicalmedia.commdpi.comspectroscopyonline.com PCA can help in visualizing complex datasets and identifying trends, while PLS is useful for building predictive models. walshmedicalmedia.compharmacyjournal.net

Pattern Recognition and Classification: Chemometric methods such as hierarchical cluster analysis and machine learning algorithms can classify samples based on their metabolic profiles. walshmedicalmedia.compharmacyjournal.net This is particularly useful for comparing different experimental conditions or cell types. In food science, for example, these methods are used to differentiate between authentic and adulterated products based on their chemical profiles. food-safety.com

These statistical approaches enhance the accuracy and reliability of the interpretation of ¹³C labeling data, especially in complex biological systems. walshmedicalmedia.commdpi.com

A variety of software tools have been developed to facilitate the analysis of data from ¹³C tracer experiments. These tools assist with tasks ranging from the correction of raw mass spectrometry data to the computational estimation of metabolic fluxes. github.iorsc.orgoup.com

Several software packages are available for ¹³C-Metabolic Flux Analysis (¹³C-MFA), which is a powerful technique for quantifying intracellular metabolic fluxes. d-nb.info These software tools typically take as input a metabolic network model, isotopic labeling data, and external uptake and secretion rates. d-nb.info They then compute the fluxes for all reactions in the network, along with confidence intervals for the estimated fluxes. d-nb.info

The table below summarizes some of the commonly used software tools in the field of ¹³C metabolic flux analysis.

Software Tool Primary Function Key Features Reference
INCA Isotopically non-stationary metabolic flux analysis (INST-MFA) and steady-state MFA.Can handle both steady-state and dynamic labeling data. d-nb.infogithub.io
Metran ¹³C-MFA, particularly for parallel labeling experiments.One of the first tools to allow comprehensive analysis of parallel labeling experiments. d-nb.infogithub.io
WUFlux User-friendly platform for ¹³C-MFA of bacterial metabolism.Provides metabolic network templates and visualization tools. github.io
OpenFLUX Efficient modeling software for ¹³C-based metabolic flux analysis.Open-source and flexible for various modeling tasks. github.iorsc.org
13CFLUX2 High-performance simulator for ¹³C-based metabolic flux analysis.Implements efficient simulation algorithms and supports various measurement types. 13cflux.net
IsoCor Correction of raw MS data for natural isotope abundances.Applicable to any isotopic tracer and chemical species. oup.com
FluxFix Web-based tool for correcting for natural isotopologue distribution.User-friendly and platform-agnostic. d-nb.info

These computational tools are indispensable for modern ¹³C tracer studies, enabling researchers to move from complex raw data to quantitative insights into metabolic function. oup.com

Challenges and Future Directions in ¹³C-Labeled Research

The use of stable isotopes, particularly carbon-13 (¹³C), has become a cornerstone of metabolic research, enabling the detailed tracing of metabolic pathways in various biological systems. numberanalytics.com Despite the power of ¹³C-metabolic flux analysis (MFA), significant challenges remain. Key difficulties include the inherent low sensitivity of some analytical methods, the low intracellular concentrations of many metabolites, and the increasing complexity of metabolic network models, which can feature reversible reactions and strong interactions between pathways. rsc.orgbiorxiv.orgresearchgate.net Addressing these challenges is a primary focus of ongoing research, driving innovations in analytical instrumentation, the strategic design of new isotopic tracers, and the development of more sophisticated experimental models to better simulate physiological conditions. researchgate.netnih.gov These advancements are paving the way for more precise and comprehensive insights into cellular metabolism in both health and disease. vanderbilt.edu

Sensitivity and Resolution Enhancements in Analytical Techniques

A major hurdle in ¹³C tracer studies is the inherent low sensitivity of certain analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org The low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus compared to protons (¹H) result in weaker signals and necessitate longer acquisition times, which can be impractical for analyzing low-concentration metabolites or dynamic systems. rsc.orgresearchgate.net Similarly, while mass spectrometry (MS) offers higher sensitivity, challenges remain in resolving isomeric compounds and detecting metabolites present at very low levels. biorxiv.org

Recent technological advancements are actively addressing these limitations. In NMR, polarization transfer techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to significantly boost the ¹³C signal. numberanalytics.comdbkgroup.org DEPT works by transferring the high spin polarization of protons to the ¹³C nuclei, enhancing signal intensity by a factor of 2 to 3 and reducing experiment time. researchgate.netdbkgroup.org Furthermore, new 2D heteronuclear NMR experiments have been developed that overcome issues of phase distortion and poor resolution, allowing for more accurate quantitative analysis of ¹³C isotopomers. rsc.org

In the realm of mass spectrometry, the combination of separation techniques with high-resolution analyzers has led to substantial gains. Microfluidic capillary electrophoresis-mass spectrometry (CE-MS) has emerged as a powerful method that is rapid, highly accurate, and requires minimal sample volume (as little as 1 μL of 100 nmol/L). researchgate.netresearchgate.net Coupling CE with high-resolution instruments like the Orbitrap Fusion Tribrid mass spectrometer allows for the acquisition of highly accurate data with sharp peaks and low background noise, which is crucial for resolving complex mixtures of labeled metabolites. researchgate.netbiorxiv.org

Table 1: Comparison of Modern Analytical Techniques for ¹³C Tracer Analysis
TechniquePrimary AdvantageKey Enhancement/InnovationReference
Quantitative ¹³C NMRProvides positional isotope enrichment informationDistortionless Enhancement by Polarization Transfer (DEPT) pulse sequences to boost signal sensitivity. researchgate.netdbkgroup.org
2D Heteronuclear NMRHigh resolution for complex mixturesDevelopment of distortion-free elements for quantitative analysis of multiplets. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)Robust and established for certain metabolitesNegative Chemical Ionization (NCI) mode to improve detection of specific compounds like sugar phosphates. biorxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Versatile for a wide range of metabolitesUse of ultra-high-resolution MS instrumentation for improved mass accuracy and multiplexing of tracers. vanderbilt.eduphysiology.org
Capillary Electrophoresis-Mass Spectrometry (CE-MS)High accuracy and sensitivity with minimal samplePairing microfluidic CE (e.g., ZipChip) with high-resolution Orbitrap mass spectrometers. researchgate.netresearchgate.netoup.com
Hyperpolarized ¹³C MRIEnables real-time in vivo metabolic imagingExternal hyperpolarization of ¹³C-labeled molecules (e.g., pyruvate) to increase signal by orders of magnitude. researchgate.netresearcher.life

Development of Novel Tracers and Experimental Models

The selection of an appropriate isotopic tracer is a critical step in designing a successful metabolic flux experiment. nih.gov While universally labeled glucose (e.g., [U-¹³C₆]glucose) and other common substrates are widely used, the future of the field lies in the development and application of novel tracers designed to probe specific and complex metabolic pathways. solubilityofthings.com The compound epi-Lactose-1-¹³C , an isotopically labeled epimer of lactose, exemplifies this trend. clearsynth.compharmaffiliates.com Such custom-synthesized tracers allow researchers to investigate specific enzymatic reactions or pathways, like those involved in the metabolism of alternative sugars or prebiotic compounds, which would be difficult to resolve using standard tracers. pharmaffiliates.commdpi.com The development of methods to produce libraries of ¹³C-labeled compounds, such as cellooligosaccharides, further expands the toolkit for studying complex carbohydrate metabolism. diva-portal.org

The design of experimental models is also evolving. Early studies often relied on simple in vitro cell cultures. While valuable, there is a growing emphasis on creating more physiologically relevant models. These include:

Parallel Tracer Experiments: Instead of using a single tracer, multiple parallel experiments are conducted with different ¹³C-labeled substrates (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose, ¹³C-oleate). biorxiv.orgphysiology.org By integrating these multiple, distinct isotopomer datasets into a single comprehensive metabolic model, researchers can significantly improve the accuracy and precision of estimated flux parameters. physiology.org

Ex Vivo Perfused Organs: Systems such as the perfused working heart allow for the study of organ-specific metabolism in isolation from systemic influences, providing a bridge between in vitro and in vivo studies. physiology.org

In Vivo Models: Minimally invasive techniques involving intravenous infusion of ¹³C tracers in animal models and human subjects represent the gold standard for understanding metabolic flux in a complete physiological context. researchgate.netnih.gov These in vivo studies are essential for capturing the complex interplay between different tissues and organ systems.

These advanced models, when combined with novel tracers like epi-Lactose-1-¹³C , enable a deeper and more accurate interrogation of metabolic networks, pushing the boundaries of our understanding of biological systems. escholarship.org

Table 2: Research Findings from Advanced Experimental Models
Experimental Model/TracerKey Research FindingSignificanceReference
Parallel ¹³C-Glucose Tracers in GranulocytesRevealed the reversibility of reactions and vast interactions between glycolysis and the pentose phosphate pathway (PPP).Demonstrates the need for elaborate methods to capture the entire metabolic program in complex immune cells. biorxiv.org
Multiple Tracers ([¹³C]glucose, lactate (B86563), pyruvate (B1213749), oleate) in Perfused HeartsIntegrated analysis of 12 datasets into a single model improved relative flux precision compared to previous algebraic models.Provides a comprehensive and validated metabolic network model for myocardial energy substrate metabolism. physiology.org
Oral [U-¹³C₃]-Glycerol in HumansAllowed for the determination of glycerol's contribution to hepatic glucose production via direct conversion, the TCA cycle, or the PPP.Offers a novel method to study hepatic glucose metabolism and the effects of nutritional strategies. nih.gov
¹³C-Labeled Glucose in Gluconobacter oxydans MutantsPositional labeling patterns in alanine (B10760859) were used to discriminate between the contributions of the PPP and the Entner-Doudoroff pathway (EDP).Illustrates how specific tracers can elucidate pathway contributions in microorganisms with unique metabolic features. mdpi.com
Hyperpolarized [1-¹³C]pyruvate in Cancer PatientsEnabled imaging of the metabolic conversion of pyruvate to lactate in real-time, which can help stratify tumors and detect early treatment response.Represents a shift towards noninvasive, real-time metabolic imaging for clinical oncology. researchgate.net

Specific Research Applications of Epi Lactose 1 13c in Diagnostic Research Methodologies

Development of Diagnostic Probes for Carbohydrate Malabsorption

The development of diagnostic tools using ¹³C-labeled substrates has revolutionized the study of carbohydrate malabsorption. These probes allow for a direct and semi-quantitative assessment of the body's ability to digest specific sugars, offering a significant advancement over indirect methods.

The ¹³C-lactose breath test is a direct and semi-quantitative method for diagnosing lactose (B1674315) malabsorption. lactosolution.com The fundamental principle involves the oral administration of lactose labeled with the stable ¹³C isotope. In individuals with sufficient lactase enzyme activity, the ¹³C-lactose is hydrolyzed in the small intestine into its constituent monosaccharides, ¹³C-glucose and ¹³C-galactose. nih.govcampro-webshop.eu These labeled sugars are then absorbed, transported to the liver, and oxidized, ultimately leading to the production of labeled carbon dioxide (¹³CO₂) which is exhaled in the breath. mdpi.com

Conversely, in individuals with lactase deficiency, the ¹³C-lactose is not digested or absorbed in the small intestine and passes into the colon. mdpi.com There, it is fermented by the gut microbiota, but the primary diagnostic signal—¹³CO₂ from small intestinal absorption and subsequent metabolism—is significantly diminished. The increase in the ¹³CO₂/¹²CO₂ isotope ratio in the breath is directly related to the amount of lactose metabolized and absorbed, thus reflecting the activity of the lactase enzyme. lactosolution.com This test is considered safe and has a low degree of invasiveness, making it suitable for use in sensitive populations, including pediatric patients and pregnant women. lactosolution.com

The quantification of exhaled ¹³CO₂ is the cornerstone of the diagnostic test. Breath samples are collected at baseline and at regular intervals for several hours after the ingestion of ¹³C-lactose. nih.gov These samples are analyzed using an isotope ratio mass spectrometer (IRMS) to determine the ¹³CO₂ content. nih.govcampro-webshop.eu

The primary diagnostic parameter is the cumulative percentage of the ¹³C dose recovered (cPDR) in the breath over a specified period, typically four hours. campro-webshop.eumdpi.comnih.gov A low cumulative excretion of ¹³CO₂ is indicative of lactose malabsorption. nih.gov Research has established specific cutoff values to differentiate between normal and low lactase activity. A cumulative ¹³C excretion of 14.5% or less at the four-hour mark is widely used as the cutoff point to diagnose lactase deficiency. nih.govmdpi.comnih.gov

Table 1: Interpretation of ¹³C-Lactose Breath Test Results

Cumulative ¹³C Excretion (4h cPDR)DiagnosisIndication
> 14.5%Normal Lactose DigestionSufficient lactase enzyme activity for lactose hydrolysis and absorption. mdpi.com
≤ 14.5%Lactase DeficiencyImpaired lactose digestion in the small intestine. mdpi.comnih.gov

Research has extended the use of ¹³C-labeled compounds to include labeled ureides, such as lactose-[(13)C]ureide, for studying gastrointestinal functions like orocecal transit time (OCTT). nih.govresearchgate.net Lactose-ureide is notable because it resists digestion by human enzymes in the upper gastrointestinal tract, but is readily fermented by bacteria in the colon. researchgate.net

Studies have explored the phenomenon of enzyme induction to enhance the utility of these probes. nih.gov In one such study, researchers investigated the duration of enzyme induction by pre-dosing subjects with unlabeled lactose ureide on the day before administering the ¹³C-labeled lactose ureide. nih.gov This pre-dosing strategy was found to induce the relevant bacterial enzymatic activity, leading to significantly higher ¹³C-enrichment in the breath and a notable shortening of the measured OCTT. nih.gov The study concluded that pre-dosing is an essential step for a definitive estimation of OCTT using this method, as the inductive effect dissipates within one to three weeks. nih.gov

Table 2: Effect of Lactose Ureide Pre-dosing on Orocecal Transit Time (OCTT)

Test ConditionMeasured OCTT (mean ± SD)Statistical Significance (vs. No Pre-dosing)
Without Pre-dosing419 ± 82 min-
With Pre-dosing311 ± 99 minP=0.028
1 Week After Pre-dosing404 ± 124 minNot Significant
3 Weeks After Pre-dosing379 ± 103 minNot Significant
Data sourced from a study on healthy adults evaluating enzyme induction. nih.gov

Understanding Metabolic Fate of Labeled Disaccharides in Gastrointestinal Contexts

Epi-lactose, an epimer of lactose, is a disaccharide composed of galactose and mannose. Its 13C-labeled variant, epi-Lactose-1-13C, allows researchers to track the carbon atom at the C1 position of the mannose unit through the digestive process. This is particularly valuable for understanding its resistance to hydrolysis by human enzymes and its subsequent fermentation by the gut microbiota.

Resistance to Upper Gastrointestinal Digestion

Research has demonstrated that epi-lactose is largely resistant to the conditions found in the upper gastrointestinal tract. An in vitro study simulating human digestion showed that a significant percentage of epi-lactose remains intact after passing through simulated oral, gastric, and small intestinal phases. This resistance is a key characteristic, as it means the disaccharide reaches the colon largely undigested, where it can be utilized by the resident microbial population. This characteristic makes it a potential prebiotic.

One study assessed the resistance of epi-lactose using the INFOGEST 2.0 static in vitro simulation. The results indicated that approximately 77% of the epi-lactose resisted hydrolysis under these simulated upper gastrointestinal conditions, confirming its ability to reach the colon intact.

Hydrolysis by Microbial Enzymes

Unlike lactose, which is readily hydrolyzed by the human enzyme lactase (β-galactosidase) in the small intestine, epi-lactose shows different susceptibility to enzymatic breakdown. Studies have investigated the ability of various microbial β-galactosidases to hydrolyze epi-lactose, which is crucial for understanding its availability for fermentation.

For instance, research on the purification of epi-lactose involved testing different β-galactosidases to selectively remove residual lactose. The β-galactosidase from Aspergillus niger (AnGal) was found to be highly effective at hydrolyzing lactose while having a minimal impact on epi-lactose, especially over short reaction times. This differential hydrolysis underscores the unique structural properties of epi-lactose compared to lactose.

Table 1: Selective Hydrolysis of Lactose vs. epi-Lactose by β-galactosidase from A. niger

This table shows the percentage of hydrolysis for both lactose and epi-lactose after a 20-minute reaction with β-galactosidase from Aspergillus niger.

SubstrateHydrolysis (%)
Lactose98.0 ± 0.1
epi-Lactose7.7 ± 0.2

Data sourced from:

Fermentation by Gut Microbiota and Metabolite Production

Once this compound reaches the colon, the 13C label allows for the precise tracking of its fermentation products. As a prebiotic, epi-lactose promotes the growth of beneficial bacteria and is fermented into short-chain fatty acids (SCFAs), which are vital for gut health.

In vitro fermentation of epi-lactose using human fecal samples has shown that it significantly stimulates the production of butyrate (B1204436), a crucial energy source for colonocytes with anti-inflammatory properties. The production of 13C-labeled butyrate, propionate, and acetate (B1210297) from this compound can be quantified, providing direct evidence of its metabolic conversion by the gut microbiota.

A comparative in vitro study demonstrated the superior butyrate-producing potential of epi-lactose compared to other prebiotics like lactulose (B1674317) and raffinose. This suggests that epi-lactose specifically modulates the gut microbiota to favor butyrate-producing bacteria.

Table 2: In Vitro Fermentation Metabolites from epi-Lactose

This table summarizes the fold increase in butyrate production during in vitro fecal fermentation of epi-lactose compared to other prebiotics for donors on two different diets.

Donor DietComparison SubstrateFold Increase in Butyrate with epi-Lactose
Mediterranean DietLactulose70-fold
Raffinose63-fold
Vegan DietLactulose29-fold
Raffinose89-fold

Data sourced from:

The use of this compound in diagnostic research, therefore, provides a clear window into the complex interplay between diet, digestive processes, and the gut microbiome. By tracing the journey of the labeled carbon, researchers can quantify the extent of colonic fermentation, identify the specific bacteria involved, and measure the production of key health-associated metabolites like butyrate. This methodology holds significant promise for developing personalized nutrition strategies and diagnosing conditions related to gut dysbiosis.

Conclusion and Future Perspectives

Summary of Key Research Contributions

Research into epi-lactose, facilitated by the potential use of its ¹³C-labeled form, has yielded significant insights into gut health and metabolism. A primary contribution lies in the understanding of its prebiotic properties. mdpi.com Unlike lactose (B1674315), epi-lactose is a non-digestible carbohydrate, resistant to hydrolysis by mammalian intestinal enzymes. doi.orguminho.pt This resistance allows it to reach the colon intact, where it is selectively fermented by beneficial gut bacteria.

Studies have demonstrated that epi-lactose promotes the growth of probiotic species such as Bifidobacterium and Lactobacillus. doi.orggoogle.com A key finding is its remarkable ability to stimulate the production of butyrate (B1204436), a short-chain fatty acid (SCFA) crucial for maintaining intestinal barrier function and exhibiting anti-inflammatory properties. mdpi.com In vitro fermentation studies using human fecal inocula have shown that epilactose (B123685) fermentation leads to significantly higher butyrate production compared to other prebiotics like lactulose (B1674317) and raffinose. mdpi.com This modulation of the gut microbiota and its metabolic output underscores the potential of epi-lactose in promoting a healthy gut environment. mdpi.com

Furthermore, research has elucidated other physiological benefits of epi-lactose. Animal studies suggest it can enhance the absorption of minerals like calcium and magnesium, potentially aiding in the prevention of conditions like osteopenia. doi.orgnih.gov It has also been shown to reduce plasma cholesterol levels and may play a role in preventing obesity and metabolic disorders. doi.orgcambridge.org The enzymatic production of epilactose from lactose, a readily available byproduct of the dairy industry, using cellobiose (B7769950) 2-epimerase (CEase), has also been a significant area of research, paving the way for its potential large-scale application. doi.orggoogle.comunit.no

The introduction of the ¹³C label at the C1 position is a critical methodological advancement. Stable isotope labeling is a powerful technique in metabolic research, allowing for the precise tracking of metabolic fates of compounds without the safety concerns associated with radioactive isotopes. vanderbilt.edumdpi.com The use of ¹³C-labeled carbohydrates, in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, enables detailed analysis of carbohydrate-protein interactions and metabolic fluxes through various pathways. acs.orgbiorxiv.orgresearchgate.net

Emerging Research Areas for epi-Lactose-1-13C

The unique characteristics of this compound open up several promising avenues for future research, particularly in elucidating the precise mechanisms behind its observed health benefits.

Metabolic Fate and Cross-Feeding Interactions in the Gut Microbiome: While it is established that epi-lactose is fermented by the gut microbiota, the specific metabolic pathways and the interplay between different microbial species remain to be fully mapped. Using this compound as a tracer, researchers can follow the ¹³C label as it is incorporated into various microbial metabolites. This would allow for the precise quantification of its conversion to butyrate, acetate (B1210297), and propionate, and could reveal complex cross-feeding relationships where metabolites produced by one species are utilized by another.

Host-Microbiome Interactions: An exciting area of research is to trace the journey of the ¹³C label from this compound beyond the gut. This could involve tracking its incorporation into host tissues and signaling molecules, providing direct evidence of how microbial fermentation of this prebiotic impacts host physiology. For instance, it could help verify the mechanisms by which SCFAs produced from epi-lactose influence systemic processes like glucose homeostasis and lipid metabolism. cambridge.org

Enzymatic Mechanism and Optimization: The enzyme responsible for producing epilactose, cellobiose 2-epimerase, is a key target for industrial applications. doi.orgunit.no By using this compound in enzymatic assays coupled with NMR spectroscopy, the kinetics and mechanism of the epimerization reaction can be studied in greater detail. This could inform protein engineering efforts to develop more efficient and stable enzymes for the cost-effective production of epilactose.

The following table summarizes the key research findings on the prebiotic effects of epilactose from in vitro fermentation studies, which forms the basis for future investigations using this compound.

Research FindingOrganism/ModelKey OutcomeReference
Increased Butyrate ProductionHuman Fecal InoculaEpilactose fermentation resulted in significantly higher butyrate levels compared to lactulose and raffinose. mdpi.com
Stimulation of Beneficial BacteriaHuman Fecal InoculaIncreased relative abundance of Bifidobacterium, Megamonas, Blautia, and Phascolarctobacterium. doi.org
In Vivo Prebiotic EffectWistar-ST RatsDecreased cecal pH and increased cecal wall weight, similar to fructooligosaccharides. doi.org
Increased SCFA ProductionWistar-ST RatsIntake of epilactose led to higher levels of short-chain fatty acids in the cecum. doi.org

Potential for Translational Research in Biochemical Sciences

The insights gained from research on this compound have significant potential for translation into practical applications in the biochemical and biomedical sciences.

Development of Novel Prebiotics and Synbiotics: The demonstrated ability of epilactose to selectively stimulate the growth of butyrate-producing bacteria makes it a strong candidate for development as a next-generation prebiotic. mdpi.com Its efficacy could be further enhanced in synbiotic formulations, paired with specific probiotic strains that are particularly efficient at its fermentation. The data gathered from this compound studies can guide the rational design of such products for targeted modulation of the gut microbiome to improve health.

Therapeutic Applications for Gut-Related Disorders: Given the crucial role of butyrate in gut health, epilactose-based therapies could be explored for the management of inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and other gastrointestinal disorders characterized by dysbiosis and reduced SCFA production. Clinical trials utilizing this compound could provide definitive evidence of its metabolic effects in human subjects.

Nutraceuticals for Metabolic Health: The potential of epilactose to improve mineral absorption and modulate cholesterol and glucose metabolism suggests its utility as a functional food ingredient or nutraceutical for addressing metabolic syndrome, obesity, and osteoporosis. doi.orgnih.govcambridge.org The ability to trace its metabolic fate with this compound can help in substantiating these health claims and understanding the underlying biochemical pathways.

The table below outlines the observed physiological effects of epilactose in animal models, which highlights its translational potential.

Physiological EffectAnimal ModelOutcomeReference
Enhanced Calcium and Magnesium AbsorptionWistar-ST RatsGreater apparent absorption rates of Ca and Mg. nih.gov
Reduced Plasma CholesterolWistar-ST RatsLower levels of total cholesterol and non-high-density lipoprotein cholesterol. doi.orgnih.gov
Prevention of Obesity and Metabolic DisordersMice on High-Fat DietSupplemental epilactose prevented increases in body weight gain and fat pad weight. cambridge.org
Inhibition of Secondary Bile Acid ConversionWistar-ST RatsIncreased ratio of primary to secondary bile acids, suggesting potential for colon cancer inhibition. doi.org

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing epi-Lactose-1-<sup>13</sup>C with isotopic purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical methods to introduce the <sup>13</sup>C isotope at the C1 position. Key steps include:

  • Precursor Selection : Use glucose-1-<sup>13</sup>C and galactose as substrates for enzymatic coupling via β-galactosidase .
  • Purification : Employ HPLC or ion-exchange chromatography to isolate the isotopologue, followed by NMR (<sup>13</sup>C) and mass spectrometry to confirm isotopic enrichment ≥98% .
  • Validation : Compare retention times and spectral data with unlabeled epi-lactose standards to rule out stereoisomeric contamination .

Q. How should researchers characterize epi-Lactose-1-<sup>13</sup>C in complex biological matrices?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with isotopic dilution for quantification. For structural confirmation:

  • NMR Analysis : Assign <sup>13</sup>C chemical shifts (e.g., C1 at ~95 ppm) and compare with computational predictions (DFT calculations) .
  • Chromatographic Separation : Optimize hydrophilic interaction liquid chromatography (HILIC) to resolve epi-lactose from endogenous lactose isomers .

Advanced Research Questions

Q. How can researchers design tracer experiments to study epi-Lactose-1-<sup>13</sup>C metabolism in in vitro models?

  • Methodological Answer :

  • Dose Optimization : Determine the minimal effective tracer concentration using kinetic modeling (e.g., Michaelis-Menten parameters for lactase activity) .
  • Sampling Strategy : Collect time-resolved samples (0–24 hours) to track isotopic incorporation into metabolites via GC-MS or <sup>13</sup>C NMR .
  • Controls : Include unlabeled epi-lactose and vehicle controls to distinguish isotopic dilution from background noise .

Q. What statistical approaches resolve contradictions in flux analysis data from epi-Lactose-1-<sup>13</sup>C tracer studies?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in isotopic enrichment patterns .
  • Bayesian Modeling : Quantify uncertainty in metabolic flux distributions using tools like INCA or OpenFLUX .
  • Validation : Cross-validate results with parallel <sup>13</sup>C-glucose tracer experiments to confirm pathway specificity .

Q. How do researchers ensure reproducibility in epi-Lactose-1-<sup>13</sup>C-based studies across laboratories?

  • Methodological Answer :

  • Standard Operating Procedures (SOPs) : Document synthesis, storage (−80°C under argon), and handling (lyophilization) protocols .
  • Interlaboratory Comparisons : Share reference samples and raw NMR/MS data via open repositories (e.g., MetaboLights) .
  • Blinded Reanalysis : Have a third-party lab replicate key experiments to confirm isotopic stability and metabolic outcomes .

Data Reporting and Interpretation

Q. What criteria should guide the inclusion of epi-Lactose-1-<sup>13</sup>C data in peer-reviewed publications?

  • Methodological Answer :

  • Transparency : Report isotopic purity, batch variability, and storage conditions in supplementary materials .
  • Reproducibility : Provide raw chromatograms, NMR spectra, and flux analysis code in open-access formats .
  • Ethical Standards : Disclose conflicts of interest (e.g., supplier partnerships) and adhere to FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.